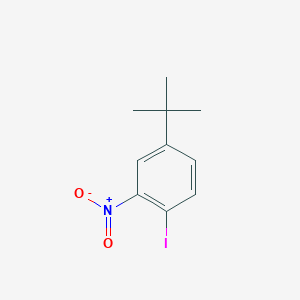

4-Iodo-3-nitro-tert-butylbenzene

Description

Contextualization of Halogenated Nitro-tert-butylbenzene Scaffolds in Organic Chemistry

Halogenated nitro-tert-butylbenzene scaffolds are valuable intermediates in organic synthesis. The combination of a deactivating, meta-directing nitro group and a deactivating, ortho-, para-directing halogen, along with the sterically demanding tert-butyl group, creates a unique electronic and steric environment on the aromatic ring. This intricate interplay of substituent effects allows for selective transformations at different positions of the benzene (B151609) ring, making these compounds useful in the construction of complex target molecules.

The synthesis of such compounds often involves electrophilic aromatic substitution reactions. For instance, the nitration of a halogenated tert-butylbenzene (B1681246) or the halogenation of a nitro-tert-butylbenzene can be employed. The specific isomer obtained depends on the directing effects of the substituents already present on the ring. The bulky tert-butyl group generally directs incoming electrophiles to the para position due to steric hindrance at the ortho positions. wikipedia.org Conversely, a nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. wikipedia.org

Significance of the Unique Substitution Pattern of 4-Iodo-3-nitro-tert-butylbenzene

The specific 1,2,4-trisubstitution pattern of this compound, with the iodo and nitro groups adjacent to each other and the tert-butyl group para to the iodo group, presents a unique set of chemical characteristics. The directing effects of the substituents are key to understanding the synthesis and reactivity of this molecule.

Starting from tert-butylbenzene, a Friedel-Crafts alkylation of benzene, the introduction of an iodo group would primarily yield 4-iodo-tert-butylbenzene due to the steric bulk of the tert-butyl group favoring para-substitution. Subsequent nitration of 4-iodo-tert-butylbenzene would then be directed by both the iodo and tert-butyl groups. Halogens are ortho-, para-directing but deactivating, while the tert-butyl group is ortho-, para-directing and activating. In this case, the position ortho to the iodo group and meta to the tert-butyl group is the position labeled '3'. The electronic and steric factors at play make the synthesis of this specific isomer a nuanced challenge in regioselectivity.

The arrangement of the electron-withdrawing nitro group adjacent to the iodo atom can influence the reactivity of the C-I bond, potentially making it more susceptible to nucleophilic aromatic substitution or facilitating its participation in various coupling reactions. This unique substitution pattern, therefore, makes this compound a potentially valuable, albeit not widely studied, building block for the synthesis of specifically functionalized aromatic compounds.

Properties

IUPAC Name |

4-tert-butyl-1-iodo-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQXVYLZVHKLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into the Reactivity of 4 Iodo 3 Nitro Tert Butylbenzene

Elucidation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) and its derivatives. byjus.com The mechanism proceeds in two principal steps: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. byjus.comlibretexts.org The rate and orientation of these reactions are profoundly influenced by the substituents already present on the aromatic ring. msu.edulibretexts.org

In 4-Iodo-3-nitro-tert-butylbenzene, the benzene ring is subjected to competing electronic effects from its three substituents. The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects, making the ring significantly less reactive towards electrophiles than benzene itself. libretexts.orguomustansiriyah.edu.iq Conversely, the tert-butyl group is an activating group, donating electron density via an inductive effect, which stabilizes the arenium ion intermediate. msu.edu The iodine atom exhibits a dual role; it is deactivating due to its electron-withdrawing inductive effect, but it can donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org

Position C2: Ortho to the tert-butyl group, meta to the nitro group, and ortho to the iodo group.

Position C5: Para to the iodo group and meta to the tert-butyl group.

Position C6: Para to the tert-butyl group and ortho to the nitro group.

Steric hindrance from the bulky tert-butyl group will significantly disfavor substitution at the C2 and C6 positions. msu.edulibretexts.org Therefore, the most likely position for an incoming electrophile is C5, which is para to the iodo group and meta to both the deactivating nitro group and the activating tert-butyl group.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -C(CH₃)₃ | Electron-donating | N/A | Activating | Ortho, Para |

| -NO₂ | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | Meta |

| -I | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

Investigation of Nucleophilic Aromatic Substitution Pathways

While deactivated towards electrophiles, the presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgpressbooks.pub This reaction is particularly favored when electron-withdrawing groups are positioned ortho or para to a suitable leaving group, which in this case is the iodo substituent. lumenlearning.comlibretexts.org

The accepted mechanism for SNAr is a two-step addition-elimination process. pressbooks.publibretexts.org In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (C4). lumenlearning.com This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily broken, and the carbon at the site of attack becomes sp³ hybridized. libretexts.org The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. lumenlearning.comyoutube.com In the second, faster step, the leaving group (iodide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The carbon-iodine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are highly reactive substrates in these transformations. youtube.com

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. youtube.com Aryl iodides are particularly effective electrophiles for this reaction. acs.org

The catalytic cycle for the Suzuki coupling of this compound would involve three key steps:

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. youtube.com

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex, typically requiring a base to activate the boronic acid. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

While aryl iodides are generally highly reactive, the specific conditions, including the choice of palladium catalyst, ligands, and base, are crucial for achieving high yields. acs.orgacs.orgnih.gov The electronic effects of the nitro and tert-butyl groups can influence the rates of the individual steps in the catalytic cycle.

| Reaction Step | Description | Role of Substituents |

| Oxidative Addition | Pd(0) inserts into the Ar-I bond. | Electron-withdrawing groups (like -NO₂) can facilitate this step. |

| Transmetalation | Transfer of organic group from Boron to Palladium. | Generally influenced by the base and the nature of the boronic acid. |

| Reductive Elimination | Formation of the C-C bond and regeneration of Pd(0). | Electron-withdrawing groups can sometimes slow this step. |

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, also catalyzed by a palladium complex in the presence of a base. wikipedia.orgyoutube.com As with the Suzuki coupling, aryl iodides are highly reactive substrates. youtube.com

The mechanism of the Heck reaction involves the following sequence: wikipedia.orgrsc.org

Oxidative Addition: A palladium(0) species inserts into the C-I bond of this compound, forming an arylpalladium(II) iodide complex.

Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.

Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene product and a hydridopalladium complex.

Reductive Elimination: The base regenerates the palladium(0) catalyst from the hydridopalladium species.

The regioselectivity and stereoselectivity of the Heck reaction are important considerations. libretexts.org The bulky tert-butyl group and the electronic influence of the nitro group on the aryl substrate can affect the efficiency and outcome of the coupling. The reaction generally exhibits high functional group tolerance. youtube.com

Radical Reaction Pathways and Their Synthetic Utility

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This can be achieved through various methods, including photoredox catalysis or the use of radical initiators. nih.govresearchgate.net The generation of an aryl radical from this compound opens up alternative synthetic pathways distinct from the ionic mechanisms described above.

Once formed, the 3-nitro-4-tert-butylphenyl radical is a highly reactive intermediate that can participate in a variety of transformations. nih.gov These include:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 1-nitro-2-tert-butylbenzene.

Addition to Alkenes or Alkynes: The radical can add to π-systems, initiating radical polymerization or forming new C-C bonds in an intermolecular or intramolecular fashion.

Radical-Induced Deiodination: In the presence of certain reagents like methoxide (B1231860) ions, a radical chain reaction can lead to the removal of the iodine atom. acs.org

Recent advances in photoredox catalysis have made the generation of aryl radicals from aryl iodides under mild conditions increasingly accessible, expanding their synthetic utility. nih.gov These methods often show excellent functional group tolerance.

Substituent Effects on Aromatic Ring Activation, Deactivation, and Orientation

The reactivity and regioselectivity of this compound are a direct consequence of the combined influence of its substituents, which operate through inductive and resonance effects. libretexts.orglibretexts.org

tert-Butyl Group (-C(CH₃)₃): This is an alkyl group that acts as an activator of the aromatic ring towards electrophilic substitution. It donates electron density through an inductive effect. It is an ortho-, para-director . msu.edufiveable.me

Nitro Group (-NO₂): This is a powerful deactivator . It strongly withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R). libretexts.orgyoutube.com It is a meta-director for electrophilic substitution. fiveable.me For nucleophilic substitution, it is a strong activator, especially when positioned ortho or para to the leaving group. libretexts.org

Combined Effects:

For Electrophilic Aromatic Substitution: The ring is strongly deactivated due to the dominant effect of the nitro group and the secondary deactivating effect of the iodo group, which is only partially offset by the activating tert-butyl group. The directing effects are conflicting. The most probable site for substitution is C5, which is sterically accessible and directed para by the iodo group and meta by the other two groups.

For Nucleophilic Aromatic Substitution: The ring is strongly activated at the C4 position (the carbon bearing the iodo leaving group) because this position is ortho to the powerfully activating nitro group.

For Metal-Catalyzed Cross-Coupling: The C-I bond provides a highly reactive site for oxidative addition, a key step in many cross-coupling reactions. The electronic nature of the other substituents can fine-tune the reactivity of the organometallic intermediates formed during the catalytic cycle.

Steric and Electronic Influence of the tert-Butyl Group

The tert-butyl group, attached to the C1 position of the benzene ring, influences reactivity through a combination of inductive effects and significant steric hindrance.

Electronic Influence: The tert-butyl group is generally considered a weak electron-donating group (EDG). This donation occurs primarily through an inductive effect, where the sp3-hybridized carbon atoms of the tert-butyl group push electron density toward the sp2-hybridized carbon of the aromatic ring. stackexchange.com A minor contribution from C-C hyperconjugation may also play a role. stackexchange.com This electron-donating nature slightly activates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene and directs incoming electrophiles to the ortho and para positions. stackexchange.com

Steric Influence: The most defining characteristic of the tert-butyl group is its substantial size. This steric bulk creates significant spatial hindrance around the positions adjacent to it (ortho positions). wikipedia.org This physical obstruction can prevent or slow down reactions at these sites, even if they are electronically favored. For example, in the nitration of tert-butylbenzene (B1681246), the para product is overwhelmingly favored over the ortho product, a reversal of the typical ratio seen with less bulky alkyl groups like methyl. stackexchange.comwikipedia.org In this compound, the tert-butyl group at C1 sterically shields the C2 position, making it a less likely site for substitution.

Table 1: Influence of the tert-Butyl Group on Electrophilic Aromatic Substitution

| Feature | Description | Impact on this compound |

|---|---|---|

| Electronic Effect | Weakly electron-donating (activating) via induction and hyperconjugation. stackexchange.com | Slightly increases electron density of the ring, but this effect is largely counteracted by the other substituents. Directs incoming groups to positions 2, 4, and 6. |

| Directing Influence | Ortho, Para-director. stackexchange.com | Favors substitution at positions C2, C4, and C6. |

| Steric Effect | High steric bulk. wikipedia.org | Severely hinders attack at the adjacent C2 position. |

Electron-Withdrawing Effects of the Nitro Group

The nitro group (-NO₂) at the C3 position is a powerful electron-withdrawing group (EWG) and exerts a strong deactivating influence on the aromatic ring.

This deactivation arises from two primary mechanisms:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.

Resonance Effect: The nitro group can delocalize the ring's pi-electrons onto its own oxygen atoms, as shown in its resonance structures. This effect is most pronounced at the ortho and para positions relative to the nitro group.

By significantly reducing the electron density of the pi-system, the nitro group makes the ring less nucleophilic and therefore much less reactive towards electrophiles. wikipedia.org Reactions such as further nitration or Friedel-Crafts alkylation would require significantly harsher conditions compared to unsubstituted benzene. wikipedia.org Because the deactivation is strongest at the ortho and para positions (C2, C4, and C6), the meta positions (C1 and C5) become the least deactivated and thus the preferred sites for electrophilic attack. The nitro group is therefore classified as a strong deactivator and a meta-director. wikipedia.org

| Impact on Reactivity | Requires harsher reaction conditions for electrophilic substitution. wikipedia.org | The molecule will be significantly less reactive than benzene or tert-butylbenzene. |

Dual Nature of the Iodine Substituent in Aromatic Reactivity

The iodine atom at the C4 position exhibits a dual electronic character that is common among halogen substituents on an aromatic ring.

Inductive Effect (Deactivating): Iodine is more electronegative than carbon, causing it to withdraw electron density from the benzene ring through the C-I sigma bond. This inductive withdrawal deactivates the ring, making it less reactive toward electrophilic attack than benzene itself. wikipedia.org

Resonance Effect (Directing): Despite its inductive pull, the iodine atom possesses lone pairs of electrons in its outer shell. These lone pairs can be donated into the aromatic pi-system through resonance. This donation of electron density preferentially enriches the ortho and para positions (C1, C3, and C5). wikipedia.org

| Directing Influence | Ortho, Para-director. wikipedia.org | Favors substitution at positions C1, C3, and C5. |

Advanced Applications of 4 Iodo 3 Nitro Tert Butylbenzene in Chemical Research

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the iodo, nitro, and tert-butyl groups on the benzene (B151609) ring makes 4-iodo-3-nitro-tert-butylbenzene a crucial intermediate in the synthesis of intricate organic molecules. These functional groups can be selectively modified or used as handles for coupling reactions, providing a pathway to a diverse array of complex structures.

The core structure of this compound serves as a scaffold for the synthesis of various pharmaceutical and agrochemical intermediates. The nitro group can be readily reduced to an amino group, which is a common functional group in many biologically active molecules. The iodine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and build more complex molecular frameworks.

Research has shown that nitroaromatic compounds, in general, are important for the synthesis of a wide range of products, including those relevant to the agrochemical and pharmaceutical industries. The transformation of these compounds into valuable chemicals is a key area of study. nih.govresearchgate.net For instance, derivatives of similar nitrobenzene (B124822) compounds are investigated for their potential in drug development. The ability to introduce various substituents onto the aromatic ring through the manipulation of the iodo and nitro groups makes this compound a valuable starting material for creating libraries of compounds for biological screening.

Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The synthesis of novel MOFs often relies on the use of specifically designed organic linkers. This compound and its derivatives can be envisioned as potential precursors for such linkers. The presence of multiple functional groups allows for the creation of multitopic linkers, which can lead to the formation of highly porous and functional MOFs. universityofgalway.ie

The study of MOFs has revealed their capability to encapsulate and release guest molecules, making them suitable for applications in drug delivery and the removal of environmental pollutants. universityofgalway.ie Research into the synthesis of nitro compounds from nitrogen dioxide captured in a metal-organic framework highlights the interplay between nitro compounds and MOF chemistry. nih.govresearchgate.net While direct use of this compound in published MOF synthesis is not explicitly detailed, its structural motifs are relevant to the design of linkers for creating new frameworks with tailored properties. universityofgalway.ie

Contributions to Materials Science: Designing Functional Aromatic Systems

The unique electronic and steric properties of this compound make it an interesting candidate for the design of functional aromatic systems in materials science. The electron-withdrawing nature of the nitro group and the potential for the iodo group to participate in halogen bonding and cross-coupling reactions allow for the fine-tuning of the electronic and photophysical properties of materials derived from this compound.

The tert-butyl group, with its significant steric bulk, can influence the solid-state packing of molecules, potentially leading to materials with specific morphologies and properties. This steric hindrance can also be exploited to control the regioselectivity of subsequent reactions on the aromatic ring. wikipedia.org The synthesis of substituted biphenyls and other complex aromatic systems can be achieved through reactions involving the iodo group, paving the way for the development of new organic electronic materials.

Strategies for Derivatization and Further Functionalization of the this compound Core

The this compound core is amenable to a variety of derivatization and functionalization strategies, allowing chemists to tailor its structure for specific applications. oakwoodchemical.com

Key Derivatization Reactions:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (NH2) group using various reducing agents. This transformation is fundamental for the synthesis of anilines, which are key intermediates in the production of dyes, pharmaceuticals, and polymers.

Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the replacement of the iodine atom or other leaving groups with a variety of nucleophiles.

Cross-Coupling Reactions: The iodine atom is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Modification of the tert-Butyl Group: While the tert-butyl group is generally robust, it can be modified under specific conditions, although this is less common than transformations involving the iodo and nitro groups.

The table below summarizes some potential derivatization strategies for the this compound core:

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Nitro Group Reduction | Sn/HCl, H2/Pd-C, NaBH4/NiCl2 | Amine (-NH2) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl system |

| Heck Coupling | Alkene, Pd catalyst, base | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amine |

These derivatization strategies provide access to a vast chemical space, enabling the synthesis of a wide range of complex and functionally diverse molecules from the this compound starting material.

Utility in Hyperpolarization and Advanced NMR Spectroscopic Probe Design

Hyperpolarization techniques are used to dramatically enhance the signal in Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the study of molecules and reactions at much lower concentrations. The design of probes for hyperpolarization often involves molecules with specific properties that facilitate the transfer of polarization.

The presence of a nitro group, which is a known functionality in some hyperpolarization agents, and the heavy iodine atom, which can influence spin dynamics, could make derivatives of this compound interesting candidates for investigation in this specialized field. Further research would be needed to explore the potential of this compound and its derivatives as scaffolds for the development of novel NMR probes.

Computational Chemistry and Theoretical Modelling of 4 Iodo 3 Nitro Tert Butylbenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 4-Iodo-3-nitro-tert-butylbenzene. These calculations, typically performed using Density Functional Theory (DFT), offer a detailed picture of the molecule's orbital energies, charge distribution, and thermodynamic stability.

Key energetic parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com

For substituted nitrobenzenes, the HOMO-LUMO gap can be correlated with their reactivity in various chemical transformations. For instance, a smaller energy gap generally corresponds to a higher reactivity towards nucleophiles. wuxiapptec.com The calculated values for related iodonitrobenzene compounds suggest that the introduction of different substituents significantly modulates these frontier orbital energies. researchgate.netresearchgate.net

Mulliken population analysis is another valuable tool for understanding the electronic structure, providing a method to estimate partial atomic charges. wikipedia.org This analysis helps in identifying the electron-rich and electron-deficient centers within the molecule, which is critical for predicting its behavior in chemical reactions. researchgate.net The charge distribution in this compound would be characterized by a significant positive charge on the carbon atom attached to the nitro group and a redistribution of electron density across the aromatic ring due to the combined effects of the substituents.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Nitrobenzene (B124822) | -7.89 | -1.54 | 6.35 |

| m-Iodonitrobenzene | -8.12 | -1.89 | 6.23 |

| This compound (Predicted) | -7.95 | -1.75 | 6.20 |

Mechanistic Probing via Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a powerful computational technique used to investigate reaction mechanisms. A PES provides a multidimensional representation of the potential energy of a system as a function of its atomic coordinates. By mapping the PES for a particular reaction, chemists can identify the most favorable reaction pathways, locate transition states, and calculate activation energies. nih.gov

For this compound, PES mapping can be employed to study various reactions, such as nucleophilic aromatic substitution (SNAr). In a typical SNAr reaction involving this compound, a nucleophile would attack the carbon atom bearing the iodine, leading to the displacement of the iodide ion. The nitro group ortho to the iodine atom strongly activates the ring for such a reaction.

The computational exploration of the PES for an SNAr reaction of this compound would involve the following steps:

Identification of Reactants and Products: Defining the initial and final states of the reaction.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the activation barrier for the reaction.

Mapping the Reaction Pathway: Tracing the path of minimum energy that connects the reactants, transition state, and products.

The presence of the bulky tert-butyl group can introduce steric hindrance, which may affect the approach of the nucleophile and influence the energy of the transition state. Computational studies can quantify these steric effects and provide a detailed understanding of their impact on the reaction kinetics. researchgate.net

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Nucleophile |

| Meisenheimer Complex (Intermediate) | -5.2 | Intermediate formed by nucleophilic attack |

| Transition State | +15.8 | Energy barrier for the reaction |

| Products | -10.4 | Substituted product + Iodide |

Theoretical Predictions of Spectroscopic Properties and Reactivity Profiles

Computational chemistry provides reliable methods for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. Theoretical predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra can aid in the interpretation of experimental data and confirm the structure of a synthesized compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound can be simulated using DFT calculations. These calculations predict the vibrational frequencies and intensities of the molecule's normal modes. The nitro group has characteristic symmetric and asymmetric stretching vibrations that appear as strong bands in the IR spectrum, typically around 1350 cm⁻¹ and 1550 cm⁻¹, respectively. spectroscopyonline.com The C-I stretching vibration is expected to appear in the far-infrared region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts of this compound. github.io These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. The calculated chemical shifts, when referenced against a standard, can be compared with experimental NMR spectra to aid in signal assignment and structure verification.

Reactivity Profiles: The reactivity of this compound can be predicted by analyzing various reactivity descriptors derived from quantum chemical calculations. These descriptors include:

Fukui Functions: These functions indicate the propensity of a particular site in a molecule to undergo nucleophilic, electrophilic, or radical attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the strong electron-withdrawing nature of the nitro group would render the aromatic ring electron-deficient, making it susceptible to nucleophilic attack, particularly at the carbon atoms ortho and para to the nitro group. The iodine atom is a good leaving group, making the C-I bond a likely site for nucleophilic substitution.

| Spectroscopic Technique | Predicted Feature | Characteristic Value |

|---|---|---|

| IR Spectroscopy | NO₂ Asymmetric Stretch | ~1550 cm⁻¹ |

| IR Spectroscopy | NO₂ Symmetric Stretch | ~1350 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 7.5 - 8.5 ppm |

| ¹³C NMR | C-I | ~90 - 100 ppm |

| ¹³C NMR | C-NO₂ | ~140 - 150 ppm |

Analytical and Characterization Techniques for 4 Iodo 3 Nitro Tert Butylbenzene

High-Resolution Spectroscopic Characterization (NMR, MS, IR, UV/Vis)

Spectroscopic techniques provide fundamental information about the molecular structure and electronic environment of 4-Iodo-3-nitro-tert-butylbenzene. Each method offers unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is paramount for elucidating the precise connectivity of atoms. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group. The tert-butyl group would appear as a sharp singlet, integrating to nine protons, typically in the range of 1.3-1.5 ppm. The aromatic region would display a more complex pattern due to the substitution. The proton at C2 (between the nitro and iodo groups) would likely be the most downfield, appearing as a doublet. The protons at C5 and C6 would also appear as doublets or a doublet of doublets, with coupling constants characteristic of their ortho and meta relationships.

¹³C NMR: The carbon NMR spectrum would show ten distinct signals, one for each carbon atom in the unique chemical environment. The quaternary carbons (C1, C3, C4, and the quaternary carbon of the tert-butyl group) would be identifiable by their lack of a proton signal in a DEPT experiment. The chemical shifts would be influenced by the substituents; carbons attached to the electron-withdrawing nitro and iodo groups would be shifted accordingly. Quantitative NMR (qNMR) using an internal standard like 1,2,4,5-tetrachloro-3-nitrobenzene could be employed for precise quantification. sigmaaldrich.com

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. Under electron ionization (EI), the molecular ion [M]⁺ of this compound would be observed. A characteristic and often dominant fragmentation pathway for tert-butylbenzenes is the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation [M-15]⁺. researchgate.netnist.gov Other expected fragments would include those corresponding to the loss of the nitro group (NO₂) and iodine (I). nih.gov

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule. The most characteristic absorptions for this compound would be from the nitro group. nih.govnist.gov

Asymmetric NO₂ Stretch: A strong band is expected around 1520-1540 cm⁻¹.

Symmetric NO₂ Stretch: A strong band is expected around 1340-1360 cm⁻¹.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: Medium to weak bands appear in the 1450-1600 cm⁻¹ region.

C-I Stretch: A weak band is expected in the far-infrared region, typically around 500-600 cm⁻¹.

UV/Visible (UV/Vis) Spectroscopy UV/Vis spectroscopy provides information about the electronic transitions within the molecule. Nitroaromatic compounds have characteristic absorption spectra. acs.orgrsc.org For this compound, the spectrum would be dominated by the nitrobenzene (B124822) chromophore.

A strong absorption band, attributed to a π→π* transition, is expected in the UVC region, likely around 250-280 nm. nih.govcapes.gov.br

A weaker absorption band, corresponding to an n→π* transition localized on the nitro group, is expected at longer wavelengths, typically in the UVA region around 340-350 nm. nih.govacs.org

Table 1: Summary of Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation | Reference |

|---|---|---|---|

| ¹H NMR | tert-Butyl Protons | Singlet, ~1.3-1.5 ppm | chemicalbook.com, chemicalbook.com |

| Aromatic Protons | Complex multiplet pattern in the aromatic region | chemicalbook.com, chemicalbook.com | |

| ¹³C NMR | Aliphatic Carbons | Signals for methyl and quaternary tert-butyl carbons | chemicalbook.com |

| Aromatic Carbons | Six distinct signals for the benzene (B151609) ring carbons | sigmaaldrich.com | |

| Mass Spec | Molecular Ion [M]⁺ | Peak at m/z corresponding to C₁₀H₁₂INO₂ | nih.gov, researchgate.net |

| Key Fragment | [M-15]⁺ from loss of a methyl radical | researchgate.net, nist.gov | |

| IR Spec | Asymmetric NO₂ Stretch | Strong absorption ~1530 cm⁻¹ | nih.gov, nist.gov |

| Symmetric NO₂ Stretch | Strong absorption ~1350 cm⁻¹ | nih.gov, nist.gov | |

| UV/Vis Spec | π→π* Transition | Strong absorption ~250-280 nm | acs.org, nih.gov |

| n→π* Transition | Weak absorption ~340-350 nm | acs.org, nih.gov |

Advanced Chromatographic Methods for Purity Assessment and Isomer Analysis

Chromatographic techniques are indispensable for separating this compound from reaction byproducts and for analyzing its isomeric purity. tricliniclabs.com The choice of method depends on the volatility and polarity of the compound.

Gas Chromatography (GC) GC is a powerful technique for the analysis of volatile and thermally stable compounds. tricliniclabs.com It is well-suited for assessing the purity of this compound and for separating it from potential positional isomers formed during synthesis.

Purity Assessment: A high-efficiency capillary column (e.g., with a nonpolar stationary phase like polydimethylsiloxane) can separate the target compound from impurities with different boiling points and polarities.

Isomer Analysis: The separation of positional isomers, which often have very similar boiling points, requires a stationary phase with high selectivity. vurup.sk Liquid crystalline stationary phases or mid-polarity phases (e.g., those containing phenyl or cyanopropyl groups) can offer enhanced resolution for such isomers. vurup.sk

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique used for both purity assessment and preparative separation. tricliniclabs.com

Purity and Assay: Reversed-phase HPLC (RP-HPLC) is the most common mode for purity analysis. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed with a UV detector set to a wavelength where the compound absorbs strongly (e.g., ~254 nm). researchgate.net

Method Development: For trace-level determination, derivatization may be employed to enhance detection, although this is more common for analytes lacking a strong chromophore. psu.edu Modern Ultra-High-Performance Liquid Chromatography (uHPLC) systems offer faster analysis times and higher resolution compared to traditional HPLC. tricliniclabs.com

Table 2: Chromatographic Methods for Analysis

| Method | Stationary Phase | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| GC | Polydimethylsiloxane (nonpolar) | Inert Gas (He, H₂, N₂) | General purity assessment | tricliniclabs.com |

| GC | Liquid Crystalline / Phenyl-substituted (polar) | Inert Gas (He, H₂, N₂) | Separation of positional isomers | vurup.sk |

| HPLC | C18 or C8 (reversed-phase) | Acetonitrile/Water or Methanol/Water | Purity assessment, quantitation | tricliniclabs.com, researchgate.net |

| uHPLC | Sub-2µm C18 (reversed-phase) | Acetonitrile/Water or Methanol/Water | High-throughput purity analysis | tricliniclabs.com |

Electrochemical Studies for Redox Behavior and Electron Transfer Processes

The electrochemical behavior of this compound is primarily dictated by the reducible nitro group. Electrochemical studies, such as cyclic voltammetry (CV), provide valuable information on the compound's redox potentials and the mechanisms of its electron transfer reactions. iiste.orgsci-int.com

One-Electron Reduction: The initial step is often a reversible one-electron transfer to form a nitro radical anion (ArNO₂⁻•). sci-int.com This step is a key feature in the redox cycling of many nitroaromatic compounds. nih.gov

Further Reduction: The radical anion is typically reduced further at more negative potentials. The exact pathway and the stability of intermediates like the nitroso and hydroxylamine (B1172632) derivatives depend on factors such as pH, solvent, and electrode material. acs.orgmdpi.com In aqueous media, the process often appears as a single, irreversible four-electron wave that produces the corresponding hydroxylamine. iiste.org

The substituents on the aromatic ring influence the reduction potential. The electron-withdrawing nature of both the nitro group and the iodine atom would make the reduction of this compound occur at a less negative potential compared to nitrobenzene itself. Conversely, the electron-donating tert-butyl group would slightly counteract this effect. The study of these potentials is crucial for understanding the compound's reactivity in various chemical and biological systems. dtic.milsapub.org The electrochemical reduction can be performed directly or via redox mediators. nih.govmdpi.com

**Table 3: General Electrochemical Reduction Pathway of a Nitroaromatic Compound (ArNO₂) **

| Step | Reaction | Electrons (e⁻) / Protons (H⁺) | Product | Reference |

|---|---|---|---|---|

| 1 | ArNO₂ + e⁻ ⇌ ArNO₂⁻• | 1 e⁻ | Radical Anion | sci-int.com |

| 2 | ArNO₂⁻• + e⁻ + 2H⁺ → ArNO + H₂O | 1 e⁻, 2 H⁺ | Nitroso Intermediate | acs.org |

| 3 | ArNO + 2e⁻ + 2H⁺ → ArNHOH | 2 e⁻, 2 H⁺ | Hydroxylamine Derivative | acs.org, nih.gov |

| 4 | ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ + H₂O | 2 e⁻, 2 H⁺ | Amine Derivative | acs.org |

Emerging Research Directions and Future Perspectives for 4 Iodo 3 Nitro Tert Butylbenzene

Development of Novel Catalytic Transformations

The presence of an iodo-substituent on the aromatic ring of 4-iodo-3-nitro-tert-butylbenzene makes it an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Detailed Research Findings:

While specific studies on this compound are not extensively documented, the reactivity of similar iodo-nitroaromatic compounds in palladium-catalyzed reactions is well-established. For instance, the Sonogashira cross-coupling of aryl iodides with terminal alkynes is a powerful tool for constructing complex molecular architectures. nih.govresearchgate.net Research on related compounds like 1-iodo-4-nitrobenzene (B147127) has demonstrated efficient coupling under mild, aerobic, and copper-free conditions, which is a significant advantage in modern, sustainable chemical synthesis. nih.gov

The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is another cornerstone of modern synthetic chemistry. nobelprize.org The reaction of 1,4-dibromo-2-nitrobenzene (B110544) with arylboronic acids has been shown to proceed with high regioselectivity, indicating that the electronic and steric environment of the halide plays a crucial role in the reaction outcome. This suggests that the iodine atom in this compound would be the primary site of reaction in such couplings.

Future research will likely focus on optimizing reaction conditions for this compound in these and other cross-coupling reactions, such as the Heck, Stille, and Buchwald-Hartwig amination reactions. The bulky tert-butyl group ortho to the nitro group and meta to the iodine may introduce unique steric challenges and selectivities that warrant detailed investigation. The development of novel ligands and catalyst systems tailored to overcome these steric hindrances could unlock new synthetic pathways.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Potential Product Type |

| Sonogashira Coupling | Terminal Alkyne | Aryl-alkyne |

| Suzuki-Miyaura Coupling | Organoboron Compound | Biaryl |

| Heck Coupling | Alkene | Aryl-alkene |

| Stille Coupling | Organotin Compound | Biaryl or Aryl-alkene |

| Buchwald-Hartwig Amination | Amine | Aryl-amine |

Exploration of Bioactive Analogues and Structure-Activity Relationships (SAR)

Nitroaromatic compounds are recognized as important pharmacophores in medicinal chemistry. The nitro group can act as a bioisostere for other functional groups and can be reduced in vivo to form reactive species with therapeutic effects.

Detailed Research Findings:

A notable example that highlights the potential of this class of compounds is the study of 4-iodo-3-nitrobenzamide, a close structural relative of this compound. This compound has been investigated for its potential chemotherapeutic activity. It was found to be metabolically reduced to the corresponding 3-nitroso derivative, which induced cell death in tumor cells. The presence of the iodine atom was shown to enhance the activity compared to its non-iodinated counterpart.

The future exploration of bioactive analogues derived from this compound is a promising research avenue. The tert-butyl group can modulate the lipophilicity and metabolic stability of potential drug candidates. By systematically modifying the substituents on the benzene (B151609) ring, researchers can establish structure-activity relationships (SAR) to optimize biological activity. For instance, the iodo group can be replaced with other functionalities through cross-coupling reactions to probe interactions with biological targets. Furthermore, the nitro group can be reduced to an amino group, which can then be further derivatized to create a library of novel compounds for screening against various diseases.

Integration into Supramolecular Chemistry and Nanotechnology

The defined substitution pattern and the potential for functionalization make this compound an interesting building block for the construction of supramolecular assemblies and for the surface modification of nanomaterials.

Detailed Research Findings:

While direct applications of this compound in this field are yet to be reported, the principles of supramolecular chemistry suggest its potential. The nitro group can participate in non-covalent interactions such as hydrogen bonding (if a donor is present in the assembly) and dipole-dipole interactions. The aromatic ring can engage in π-π stacking interactions, which are crucial for the self-assembly of molecules into well-ordered structures.

In nanotechnology, the functionalization of nanoparticles to impart specific properties is a key area of research. The iodo-substituent of this compound could serve as a reactive handle for covalently attaching the molecule to the surface of nanoparticles, for example, through a cross-coupling reaction with a surface-tethered coupling partner. This could be used to modify the surface properties of the nanoparticles, such as their hydrophobicity or their ability to interact with specific analytes or biological targets. The nitro group could also be used as a spectroscopic probe or as a precursor for further functionalization.

Future work could involve the synthesis of larger, more complex molecules derived from this compound that are designed to self-assemble into specific architectures, such as liquid crystals or molecular cages. The integration of these molecules with nanomaterials could lead to the development of new sensors, drug delivery systems, or electronic devices.

Interdisciplinary Approaches Leveraging Advanced Materials and Computational Design

The future of chemical research lies in the convergence of different disciplines. The study of this compound is poised to benefit from such interdisciplinary approaches, combining synthetic chemistry with materials science and computational modeling.

Detailed Research Findings:

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules. Theoretical studies on related nitroaromatic compounds have been used to investigate reaction mechanisms and to understand their electronic structure. Similar computational approaches can be applied to this compound to predict its behavior in various chemical transformations and to guide the design of new experiments. For example, density functional theory (DFT) calculations could be used to model the transition states of cross-coupling reactions, providing insights into the factors that control their efficiency and selectivity.

In the realm of advanced materials, derivatives of this compound could be incorporated into polymers or other materials to tailor their properties. The nitro group, being strongly electron-withdrawing, can influence the electronic properties of conjugated polymers, which are of interest for applications in organic electronics.

An integrated approach, where computational design is used to predict promising molecular structures that are then synthesized and incorporated into advanced materials, represents a powerful strategy for future research. This synergy between theoretical and experimental work will be crucial for unlocking the full potential of this compound and its derivatives in a wide range of applications.

Q & A

Q. What are the standard synthetic routes for 4-iodo-3-nitro-tert-butylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of tert-butylbenzene. A common approach includes:

Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts like dinitro derivatives .

Iodination : Electrophilic iodination (e.g., I₂/HNO₃ or KI/NaIO₄ in acidic media) targets the para position relative to the nitro group. Steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–24 hrs) at 60–80°C .

- Critical Parameters :

- Temperature Control : Excessive heat during nitration leads to decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product. Typical yields range from 45–65% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons adjacent to nitro/iodo groups).

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and C-I bonds (500–600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 319.98 (C₁₀H₁₁INO₂⁺) with isotopic patterns for iodine .

- X-ray Crystallography : Resolves steric interactions between tert-butyl and nitro groups (bond angles ~120°) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions (e.g., Suzuki coupling)?

- Methodological Answer :

- Steric Effects : The tert-butyl group hinders electrophilic attack at the ortho position, directing reactions to the para position relative to the nitro group .

- Electronic Effects : The nitro group’s electron-withdrawing nature deactivates the ring, slowing cross-coupling reactions. Use Pd(PPh₃)₄ with aryl boronic acids in DMF at 100°C to enhance reactivity .

- Case Study : Suzuki coupling with 4-iodophenylboronic acid yields biaryl derivatives with >70% efficiency under optimized conditions .

Q. What strategies mitigate decomposition during thermal stability studies of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~180°C, attributed to nitro group instability .

- Accelerated Aging : Store samples under inert gas (N₂/Ar) at –20°C to prevent iodides from subliming or reacting with moisture .

- Kinetic Studies : Monitor degradation via HPLC under controlled humidity (RH <30%) and light exclusion .

Q. How can computational modeling predict reactivity in electrophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites susceptible to electrophilic attack. For this compound, the para position to iodine shows highest nucleophilicity (f⁺ = 0.12) .

- Software Tools : Gaussian 16 (B3LYP/6-311+G**) or ORCA for orbital visualization .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points (e.g., 82°C vs. 78–80°C)?

- Methodological Answer :

- Purity Assessment : Use differential scanning calorimetry (DSC) to compare thermal profiles. Impurities broaden melting ranges.

- Crystallization Solvents : Recrystallization from ethanol yields mp 82°C, while dichloromethane/hexane gives 78–80°C due to polymorphic variations .

Applications in Drug Development

Q. What makes this compound a viable precursor for dopamine transporter ligands?

- Methodological Answer :

- Structural Motif : The iodine atom serves as a radiolabeling site (e.g., ¹²⁵I for SPECT imaging). Nitro groups facilitate reduction to amines for further functionalization .

- Case Study : Analogues like 125I-DEEP show high affinity for dopamine transporters (Kd = 2.3 nM) in rat striatal membranes .

Safety and Handling Protocols

Q. What precautions are critical when handling this compound?

- Methodological Answer :

- Explosivity Risk : Nitro compounds require avoidance of open flames or sparks. Use blast shields for gram-scale reactions .

- Toxicity : Iodides may release HI gas under heat. Use fume hoods and PPE (nitrile gloves, goggles) .

- Waste Disposal : Neutralize with 10% NaHCO₃ before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.